molecular formula C18H18ClFN2O3S B11496344 N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-4-fluoro-2-methoxybenzenesulfonamide

N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-4-fluoro-2-methoxybenzenesulfonamide

Cat. No.: B11496344
M. Wt: 396.9 g/mol
InChI Key: BBCLZOSHMOEZLV-UHFFFAOYSA-N
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Description

N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-4-fluoro-2-methoxybenzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of an indole ring, a sulfonamide group, and a methoxy-substituted benzene ring. It is of significant interest in medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-4-fluoro-2-methoxybenzenesulfonamide typically involves multiple steps:

    Formation of the Indole Ring: The indole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Chlorination and Methylation: The indole ring is then chlorinated and methylated to introduce the 7-chloro and 2-methyl substituents, respectively.

    Ethylation: The chlorinated and methylated indole is then reacted with an appropriate ethylating agent to introduce the ethyl group at the 3-position.

    Sulfonamide Formation: The final step involves the reaction of the ethylated indole with 4-fluoro-2-methoxybenzenesulfonyl chloride in the presence of a base to form the sulfonamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-4-fluoro-2-methoxybenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove certain functional groups or to convert them into different ones.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the positions on the benzene ring and the indole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as halogens, alkylating agents, and sulfonyl chlorides are used under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may yield dechlorinated or demethylated products.

Scientific Research Applications

N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-4-fluoro-2-methoxybenzenesulfonamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer, bacterial infections, and inflammatory diseases.

    Biological Research: It is used as a tool compound to study various biological processes, including cell signaling pathways and enzyme inhibition.

    Chemical Biology: The compound is used in chemical biology to probe the function of specific proteins and to develop new chemical probes.

    Industrial Applications: It may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-4-fluoro-2-methoxybenzenesulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in key biological pathways. The compound may exert its effects by inhibiting enzyme activity, blocking receptor signaling, or modulating protein-protein interactions.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(7-chloro-1H-indol-3-yl)ethyl]-4-fluorobenzenesulfonamide: Lacks the methoxy group on the benzene ring.

    N-[2-(2-methyl-1H-indol-3-yl)ethyl]-4-fluoro-2-methoxybenzenesulfonamide: Lacks the chloro group on the indole ring.

    N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-benzenesulfonamide: Lacks the fluoro and methoxy groups on the benzene ring.

Uniqueness

N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-4-fluoro-2-methoxybenzenesulfonamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the chloro, methyl, fluoro, and methoxy groups allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C18H18ClFN2O3S

Molecular Weight

396.9 g/mol

IUPAC Name

N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-4-fluoro-2-methoxybenzenesulfonamide

InChI

InChI=1S/C18H18ClFN2O3S/c1-11-13(14-4-3-5-15(19)18(14)22-11)8-9-21-26(23,24)17-7-6-12(20)10-16(17)25-2/h3-7,10,21-22H,8-9H2,1-2H3

InChI Key

BBCLZOSHMOEZLV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(N1)C(=CC=C2)Cl)CCNS(=O)(=O)C3=C(C=C(C=C3)F)OC

Origin of Product

United States

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